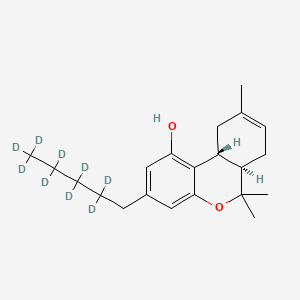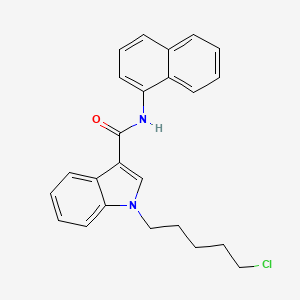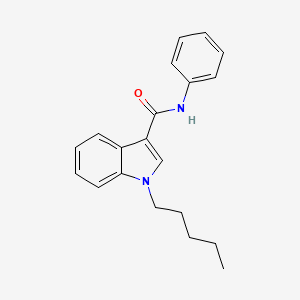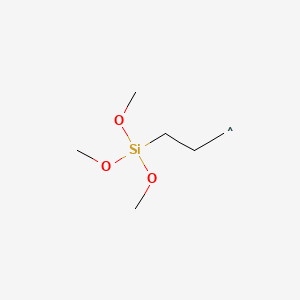
Delta8-THC-d9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Delta8-THC-d9 is typically achieved by isolating CBD from hemp and cyclizing it under mild reaction conditions to generate Δ8-THC and Δ9-THC in various yields and ratios . This process is technically challenging due to the structural resemblance between Δ8-THC and Δ9-THC .
Molecular Structure Analysis
The molecular structure of Delta8-THC-d9 is similar to that of Delta9-THC. The difference lies in the position of a carbon-carbon double bond . This slight difference in structure can lead to different effects when these compounds interact with the body’s endocannabinoid system .
Chemical Reactions Analysis
In terms of chemical reactions, Delta8-THC-d9 can be distinguished from Delta9-THC using high-performance liquid chromatography-tandem mass spectrometry . This method allows for the resolution and quantification of active Δ8-THC and Δ9-THC, while also confirming the presence of their inactive metabolites .
Wissenschaftliche Forschungsanwendungen
Forensic Toxicology
Delta8-THC-d9 and its isomers are attractive analytical targets to detect cannabis use . A study describes a validated method to resolve and quantify active Delta8-THC-d9 in blood while qualitatively confirming the inactive metabolites in blood and urine . This procedure offers a clear solution to untangling mixtures of these isomers, particularly in cases where Delta8-THC-d9 and its metabolite are the sole or dominant form .
Pharmacokinetics
The effects of Delta8-THC-d9 on the human body remain largely unexplored, as do the pharmacokinetic differences between Delta8-THC-d9 and other cannabinoids . A recent screen of Delta8-THC-d9 products found that the majority contained heavy metal contamination and that the reported vs. actual compositions of commercial products did not agree .
Legal Implications
The rise of Delta8-THC-d9 is tied to the US Agricultural Improvement Act of 2018 and the deregulation of hemp . The cannabis plant naturally produces very little of Delta8-THC-d9, but it can be readily synthesized in large quantities, in the laboratory, from hemp-derived cannabidiol (CBD) .
Health and Disease
The purpose of a review was to differentiate Delta8-THC-d9 and other cannabinoids as they relate to human health and disease . Delta8-THC-d9 is a novel cannabinoid becoming increasingly used following the passage of the US Agricultural Improvement Act of 2018 .
Drug Testing
Baseline separation was achieved in the entire quantitation range between Delta8-THC-d9 and its isomer . The quantitation range of Delta8-THC-d9 was from 0.1 to 800 ng/mL . Two hundred human subject oral fluid samples were analyzed with this method after solid phase extraction .
Market Analysis
The growing popularity of Delta8-THC-d9 is exceeding our understanding of its effects . The first survey of Delta8-THC-d9 users was published in 2021 and revealed alarming but informative trends of user experiences and views of the drug .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(6aR,10aR)-6,6,9-trimethyl-3-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h9,12-13,16-17,22H,5-8,10-11H2,1-4H3/t16-,17-/m1/s1/i1D3,5D2,6D2,7D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAWPGARWVBULJ-OGIBJJSFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CC1=CC(=C2[C@@H]3CC(=CC[C@H]3C(OC2=C1)(C)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Bromo-N-[4-bromo-2-(2-fluorobenzoyl)phenyl]acetamide](/img/structure/B593132.png)


